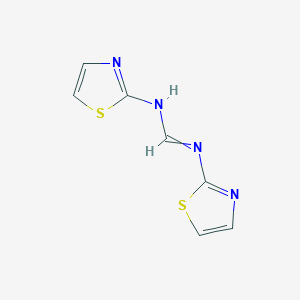

N,N'-bis(1,3-thiazol-2-yl)methanimidamide

Description

Properties

IUPAC Name |

N,N'-bis(1,3-thiazol-2-yl)methanimidamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N4S2/c1-3-12-6(8-1)10-5-11-7-9-2-4-13-7/h1-5H,(H,8,9,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVIAWTPJNLNQLJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=N1)NC=NC2=NC=CS2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60366694 | |

| Record name | Methanimidamide, N,N'-bis(2-thiazolyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60366694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36841-36-8 | |

| Record name | Methanimidamide, N,N'-bis(2-thiazolyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60366694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of N,N’-bis(1,3-thiazol-2-yl)methanimidamide typically involves the reaction of thiazole derivatives with methanimidamide precursors. One common method includes the condensation of 2-aminothiazole with formamidine under controlled conditions. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity .

Chemical Reactions Analysis

N,N’-bis(1,3-thiazol-2-yl)methanimidamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thiazole rings into dihydrothiazoles.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the carbon atoms of the thiazole rings, leading to a variety of substituted derivatives

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The major products formed depend on the specific reagents and conditions used.

Scientific Research Applications

N,N’-bis(1,3-thiazol-2-yl)methanimidamide has several scientific research applications:

Chemistry: It is used as a building block for synthesizing more complex molecules with potential biological activities.

Biology: The compound is studied for its antimicrobial, antifungal, and antiviral properties.

Medicine: Research is ongoing to explore its potential as an anticancer and anti-inflammatory agent.

Industry: It is used in the development of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of N,N’-bis(1,3-thiazol-2-yl)methanimidamide involves its interaction with various molecular targets. The thiazole rings can interact with enzymes and receptors, modulating their activity. For example, the compound may inhibit certain enzymes involved in microbial growth, leading to its antimicrobial effects. The exact pathways and molecular targets can vary depending on the specific application and biological system .

Comparison with Similar Compounds

Substituent Variations and Molecular Properties

The following table compares key structural analogs of N,N'-bis(1,3-thiazol-2-yl)methanimidamide:

Biological Activity

N,N'-bis(1,3-thiazol-2-yl)methanimidamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including antimicrobial, antifungal, and anticancer properties, as well as its mechanisms of action and potential applications in drug development.

Chemical Structure and Properties

N,N'-bis(1,3-thiazol-2-yl)methanimidamide features two thiazole rings and a formimidamide functional group. The presence of these structural elements contributes to its unique chemical properties and biological activities. Thiazole derivatives are known for their ability to interact with various biological targets, influencing cellular processes.

Antimicrobial Activity

Research indicates that N,N'-bis(1,3-thiazol-2-yl)methanimidamide exhibits potent antimicrobial properties. It has been shown to inhibit the growth of various bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli. The minimum inhibitory concentration (MIC) values for this compound against these pathogens suggest strong antibacterial efficacy.

| Pathogen | MIC (µM) |

|---|---|

| Methicillin-resistant Staphylococcus aureus | 1.5 |

| Escherichia coli | 12.5 |

Antifungal Activity

The compound also demonstrates antifungal properties, inhibiting the growth of several fungal strains. Its effectiveness against common fungi makes it a candidate for further development in antifungal therapies.

Anticancer Activity

N,N'-bis(1,3-thiazol-2-yl)methanimidamide has shown promise in anticancer research. Studies have indicated that it can induce apoptosis in cancer cell lines through various mechanisms, including the inhibition of specific enzymes involved in cell proliferation.

The biological activity of N,N'-bis(1,3-thiazol-2-yl)methanimidamide can be attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound has been found to inhibit enzymes critical for bacterial survival and cancer cell proliferation.

- Cell Membrane Disruption : It may disrupt the integrity of microbial cell membranes, leading to cell death.

- Signal Pathway Modulation : The compound can modulate signaling pathways involved in cell growth and apoptosis.

Case Studies and Research Findings

- Study on Antimicrobial Efficacy : A study published in Journal of Medicinal Chemistry evaluated the antimicrobial activity of various thiazole derivatives, including N,N'-bis(1,3-thiazol-2-yl)methanimidamide. Results showed that this compound had one of the lowest MIC values against MRSA compared to other tested derivatives .

- Anticancer Mechanism Exploration : Research conducted at a prominent university investigated the anticancer mechanisms of thiazole derivatives. It was found that N,N'-bis(1,3-thiazol-2-yl)methanimidamide induced apoptosis in breast cancer cells by activating caspase pathways .

- Pharmacokinetic Studies : Pharmacokinetic studies revealed that the compound has favorable absorption characteristics with a bioavailability range between 65% and 100%, making it a suitable candidate for oral administration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.